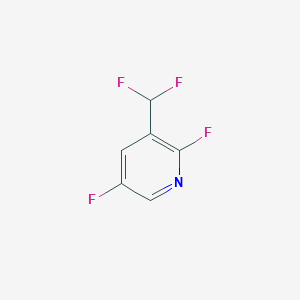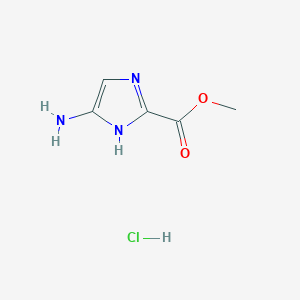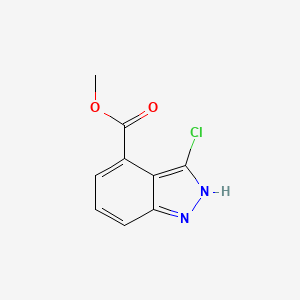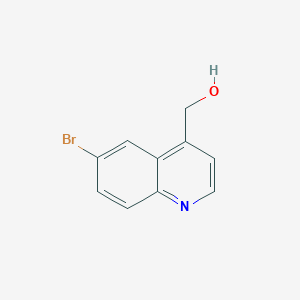
Methyl 3-(methylsulfonyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methylsulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methylsulfonyl group attached to the third position of the isonicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Esterification Method:
-
Sulfonylation Method:
Industrial Production Methods:
- The industrial production of methyl 3-(methylsulfonyl)isonicotinate typically involves large-scale esterification and sulfonylation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out in anhydrous solvents such as tetrahydrofuran.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Products: Substitution reactions can lead to the formation of various substituted isonicotinates.
Aplicaciones Científicas De Investigación
Chemistry:
- Methyl 3-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology:
- This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine:
- This compound is investigated for its role in drug delivery systems. It is used to enhance the solubility and bioavailability of poorly soluble drugs .
Industry:
Mecanismo De Acción
The mechanism of action of methyl 3-(methylsulfonyl)isonicotinate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The compound can also undergo redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
-
Methyl isonicotinate:
-
Methyl nicotinate:
-
Methyl 4-(methylsulfonyl)benzoate:
Uniqueness:
- Methyl 3-(methylsulfonyl)isonicotinate is unique due to the presence of both the isonicotinate and methylsulfonyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
methyl 3-methylsulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-5-7(6)14(2,11)12/h3-5H,1-2H3 |
Clave InChI |
FGEGUXXHDAYGHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)


![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)





